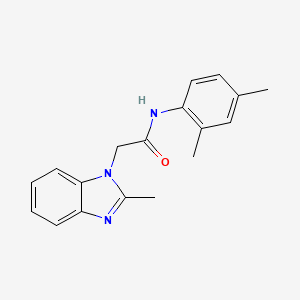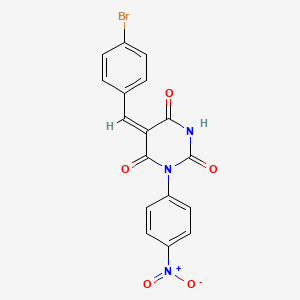![molecular formula C14H22N2O2S B5312558 N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide](/img/structure/B5312558.png)
N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide, commonly known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Applications De Recherche Scientifique
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Fragile X syndrome, and addiction. In Parkinson's disease, MPEP has been shown to improve motor function and reduce the loss of dopaminergic neurons. In Fragile X syndrome, MPEP has been shown to improve cognitive function and reduce hyperactivity. In addiction, MPEP has been shown to reduce drug-seeking behavior and relapse.
Mécanisme D'action
MPEP selectively antagonizes N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide, which is a G protein-coupled receptor that is widely expressed in the brain. N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide is involved in the regulation of synaptic plasticity, which is important for learning and memory. MPEP binds to the allosteric site on N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide, which inhibits the receptor's activity. This leads to a reduction in the release of glutamate, which is a neurotransmitter that is involved in many neurological processes.
Biochemical and Physiological Effects
MPEP has been shown to have various biochemical and physiological effects in the brain. It has been shown to reduce the release of glutamate, which can lead to a reduction in excitotoxicity. Excitotoxicity is a process in which excessive release of glutamate can lead to neuronal damage and death. MPEP has also been shown to reduce inflammation in the brain, which can contribute to the development of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages for use in lab experiments. It is a selective antagonist of N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide, which allows for the specific targeting of this receptor. It is also a small molecule drug that can easily penetrate the blood-brain barrier, which is important for studying neurological disorders. However, MPEP also has some limitations. It has a short half-life, which can make it difficult to maintain a consistent concentration in the brain. It also has some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of MPEP. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to develop more potent and selective N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide antagonists that can overcome the limitations of MPEP. Additionally, the development of imaging techniques that can visualize the binding of MPEP to N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide in vivo would be valuable for studying the pharmacokinetics and pharmacodynamics of this drug.
Méthodes De Synthèse
The synthesis of MPEP involves the reaction of 4-(1-piperidinyl)benzaldehyde with 2-(methylsulfonyl)ethylamine in the presence of a reducing agent. The reaction yields MPEP as a white crystalline solid with a purity of over 99%. The synthesis method has been optimized to produce MPEP in large quantities and with high purity, making it suitable for use in scientific research.
Propriétés
IUPAC Name |
N-[1-(4-piperidin-1-ylphenyl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-12(15-19(2,17)18)13-6-8-14(9-7-13)16-10-4-3-5-11-16/h6-9,12,15H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQRIWKQLVORPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-isobutyl-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5312484.png)
![N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5312492.png)
![3-[3-(allyloxy)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5312514.png)
![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile](/img/structure/B5312522.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]acetamide](/img/structure/B5312525.png)

![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5312530.png)
![8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5312534.png)


![1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine](/img/structure/B5312545.png)
![3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5312563.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5312569.png)